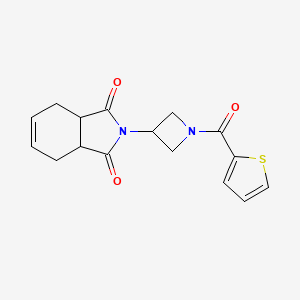

2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS No.: 1798675-98-5

Cat. No.: VC4725898

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798675-98-5 |

|---|---|

| Molecular Formula | C16H16N2O3S |

| Molecular Weight | 316.38 |

| IUPAC Name | 2-[1-(thiophene-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

| Standard InChI | InChI=1S/C16H16N2O3S/c19-14-11-4-1-2-5-12(11)15(20)18(14)10-8-17(9-10)16(21)13-6-3-7-22-13/h1-3,6-7,10-12H,4-5,8-9H2 |

| Standard InChI Key | YIALIHMHAVPEBI-UHFFFAOYSA-N |

| SMILES | C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CS4 |

Introduction

The compound 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule known for its diverse biological activities. It features a unique structural arrangement that includes an azetidine ring, an isoindole moiety, and a thiophene carbonyl group, making it of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps, including reactions with azetidine derivatives and thiophene-based carbonyl compounds. Specific reagents and conditions are often proprietary or detailed in specialized research articles or patents.

Synthesis Methods

The synthesis of 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves complex organic reactions. While detailed methods are not widely published due to proprietary reasons, general approaches include:

-

Starting Materials: Azetidine derivatives and thiophene-based carbonyl compounds.

-

Reaction Conditions: Specific solvents, temperatures, and reaction times are crucial for optimizing yield and purity.

Comparison with Similar Compounds

Other compounds in the isoindole class, such as 2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also exhibit unique structural features and potential biological activities. These compounds are synthesized through multi-step routes involving reactions like Friedel-Crafts acylation and nucleophilic substitutions.

Biological Activities and Potential Applications

Compounds like 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are of interest due to their potential biological activities. While specific data on this compound is limited, related compounds have shown promise in various fields:

-

Antimicrobial and Antifungal Properties: Some isoindole derivatives have been investigated for their antimicrobial and antifungal activities.

-

Anticancer Properties: Compounds with similar structural motifs have demonstrated anticancer activity, such as the antimitotic activity seen in 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione .

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with biological targets like enzymes or receptors. Data supporting these mechanisms often come from biological assays and computational modeling studies.

Data Table: Comparison of Isoindole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|

| 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | C16H16N2O3S | Approximately 320.33 | Medicinal Chemistry |

| 2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Not specified | Approximately 340.4 | Antimicrobial, Antifungal |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume